3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Analgesic Antinociceptive Pyridazinone

CAS 1021035-36-8 is a fully synthetic small molecule combining a 2H-chromen-2-one core with a 6-(4-fluorophenyl)pyridazin-3-yl-piperazine motif—a dual heterocyclic architecture underrepresented in public bioactivity databases. This compound is ideal for phenotypic screening, target identification campaigns, or as a selectivity probe/negative control in SAR studies where the coumarin moiety must be absent. Its piperazine nitrogen and chromen-2-one carbonyl provide reactive handles for late-stage diversification. No prior biological annotation exists, ensuring truly novel target interaction discovery.

Molecular Formula C24H19FN4O3
Molecular Weight 430.439
CAS No. 1021035-36-8
Cat. No. B2785199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
CAS1021035-36-8
Molecular FormulaC24H19FN4O3
Molecular Weight430.439
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O
InChIInChI=1S/C24H19FN4O3/c25-18-7-5-16(6-8-18)20-9-10-22(27-26-20)28-11-13-29(14-12-28)23(30)19-15-17-3-1-2-4-21(17)32-24(19)31/h1-10,15H,11-14H2
InChIKeyQFUXUAPZSKHEAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 1021035-36-8): Core Identity for Targeted Procurement


The compound 3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 1021035-36-8) is a fully synthetic small molecule that fuses a 2H-chromen-2-one (coumarin) core with a 6-(4-fluorophenyl)pyridazin-3-yl-piperazine motif. Its molecular formula is C24H19FN4O3 (exact mass 430.144119 Da) [1]. No primary research articles, patents, or authoritative database records that disclose quantitative biological activity, selectivity, or ADMET data for this specific compound were identified during the construction of this guide. The only publicly accessible information originates from non-authoritative vendor catalog entries, which were excluded per the source policy of this document.

Why In-Class Pyridazinyl-Piperazine or Chromen-2-one Analogs Cannot Replace CAS 1021035-36-8 Without Empirical Bridging Data


Compounds that share either the pyridazinyl-piperazine or the 2H-chromen-2-one substructure cannot be presumed to be functionally interchangeable with the target compound. The intersection of the 6-(4-fluorophenyl)pyridazin-3-yl group and the chromen-2-one carbonyl linker creates a unique pharmacophoric geometry that is absent in simpler 4-(4-fluorophenyl)piperazines or 3-substituted chromen-2-ones. Published structure–activity relationship (SAR) studies on related pyridazinone series demonstrate that even minor modifications to the terminal arylpiperazine or the heterocyclic core can invert or abolish biological activity [1]. Because no direct comparative data exist for CAS 1021035-36-8, any substitution of this compound in a research or screening workflow must be preceded by a rigorous experimental bridging study; otherwise, the risk of obtaining non-transferable results is unquantifiable.

Quantitative Differentiation Evidence for CAS 1021035-36-8 Against the Most Relevant Structural Comparators


Head-to-Head Bioactivity Data: Not Available for This Compound

No head-to-head bioactivity data comparing CAS 1021035-36-8 with any defined comparator were identified in the public domain. The closest class-level evidence derives from antinociceptive testing of 6-substituted-3-pyridazinones, where the analog 4-(4-fluorophenyl)piperazine derivative IIf exhibited an ED50 of 12.8 mg/kg (mouse Koster test), outperforming aspirin (ED50 35 mg/kg) [1]. However, this compound lacks the chromen-2-one carbonyl group, and the assay system has not been repeated for the target compound. Thus, the activity of CAS 1021035-36-8 in this or any other disease model remains completely unknown.

Analgesic Antinociceptive Pyridazinone

Kinase Profiling Data: No Public Records Found

Chromen-2-one derivatives are recognized as privileged scaffolds in kinase inhibitor discovery, with some 3-substituted coumarins acting as PI3K inhibitors [1]. However, no kinase panel data, IC50 values, or selectivity scores are publicly available for CAS 1021035-36-8. In contrast, the structurally distinct chromen-2-one derivative 7-(piperazinylalkoxy)-2H-chromen-2-one (Sigma-Aldrich catalog) has been profiled in multiple assays, though it lacks the pyridazine moiety. Without comparable data, the target compound cannot be positioned relative to kinase-inhibiting coumarins or pyridazinyl-piperazines.

Kinase inhibition PI3K Cancer

ADMET and Physicochemical Profiling: Data Gaps Preclude Candidate Ranking

Computed drug-likeness parameters for CAS 1021035-36-8 can be generated via in silico tools, but no experimental solubility, permeability, metabolic stability, or cytochrome P450 inhibition data are available in peer-reviewed literature or authoritative databases. The closest comparator class, pyridazinyl-piperazine pain compounds (US Patent 7,262,194), have reported pharmacokinetic profiles, but those molecules lack the chromen-2-one carbonyl and are not directly comparable [1]. Consequently, the developability risk of CAS 1021035-36-8 is undetermined, and its selection over analogs with documented ADMET parameters cannot be evidence-based.

Drug-likeness ADMET Physicochemical properties

Legitimate Application Scenarios for CAS 1021035-36-8 Based on Available Evidence


Exploratory Chemical Biology Studies Requiring a Novel, Uncharacterized Scaffold

When a research program requires a truly novel chemotype with no pre-existing biological annotation, CAS 1021035-36-8 may serve as a starting point for phenotypic screening or target identification campaigns. Its dual heterocyclic architecture (pyridazine + chromen-2-one) is underrepresented in public bioactivity databases, making it suitable for discovering new target interactions. However, all resulting activity must be confirmed through de novo experimental assays, as no prior hit data can guide target selection [1].

Negative Control for SAR Studies Involving Pyridazinyl-Piperazine Analogs

Because the compound combines a pyridazinyl-piperazine with a bulky chromen-2-one carbonyl, it may serve as a negative control or selectivity probe in SAR studies where the pharmacophore hypothesis requires the absence of the coumarin moiety. Researchers must empirically verify that the compound lacks activity in the relevant assay before using it as a control; the absence of published data precludes any a priori assumption of inactivity [1].

Synthetic Methodology Development and Derivatization Chemistry

CAS 1021035-36-8 can be utilized as a synthetic intermediate or scaffold for derivatization in medicinal chemistry projects. Its piperazine nitrogen and chromen-2-one carbonyl provide reactive handles for further functionalization. The compound's molecular complexity (MW 430.44) positions it as a late-stage diversification substrate, though reaction conditions must be developed empirically due to the lack of published synthetic protocols [1].

Quote Request

Request a Quote for 3-(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.